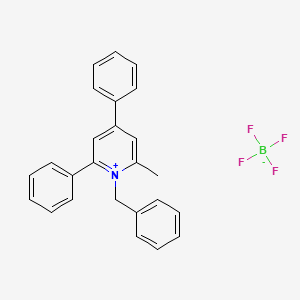

1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate typically involves the reaction of 2-methyl-4,6-diphenylpyridine with benzyl bromide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt . The reaction conditions often include:

Solvent: Acetonitrile or ethanol

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Análisis De Reacciones Químicas

1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding pyridinium cation.

Reduction: It can be reduced to form the neutral pyridine derivative.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Alkyl halides, acyl chlorides

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Organic Synthesis

BDPPT plays a significant role in organic synthesis due to its ability to act as a versatile catalyst. Its unique electronic properties, stemming from the presence of multiple phenyl groups, facilitate various chemical reactions.

Key Reactions and Mechanisms

- Catalytic Activity : BDPPT has been utilized as a catalyst in reactions such as nucleophilic substitutions and coupling reactions. Its ability to stabilize transition states enhances reaction rates and yields.

- Synthesis of Complex Molecules : The compound has been employed in the synthesis of complex organic molecules, including heterocycles and polycyclic compounds, which are crucial in pharmaceuticals and agrochemicals.

Materials Science

In materials science, BDPPT is explored for its potential in developing advanced materials with specific electronic and optical properties.

Electrochromic Materials

- BDPPT has been investigated as a component in electrochromic devices (ECDs), which can change color when an electric charge is applied. This property is particularly useful in applications such as smart windows and displays.

- The electrochromic performance of BDPPT-based materials includes high optical contrast and rapid switching times, making them suitable for commercial applications.

Pharmaceutical Applications

The biological activity of BDPPT derivatives has led to research into their potential pharmaceutical applications.

Antimicrobial Properties

- Studies indicate that certain derivatives of BDPPT exhibit antimicrobial activities against various pathogens. This property opens avenues for developing new antimicrobial agents.

Drug Delivery Systems

- The solubility characteristics of BDPPT make it a candidate for use in drug delivery systems, particularly for hydrophobic drugs that require solubilization for effective delivery.

Case Study 1: Synthesis of Heterocycles

A study demonstrated the use of BDPPT as a catalyst for synthesizing substituted heterocycles through nucleophilic substitution reactions. The results indicated improved yields compared to traditional methods, showcasing the compound's effectiveness as a catalyst in organic synthesis.

Case Study 2: Electrochromic Devices

Research on electrochromic devices incorporating BDPPT revealed that these devices exhibited high coloration efficiency and stability over extended cycles. The findings suggest that BDPPT-based ECDs could be commercially viable due to their performance characteristics.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate involves its redox properties. The compound can undergo reversible oxidation and reduction, making it useful in various redox processes. Its molecular targets and pathways include:

Electron Transfer: Facilitates electron transfer reactions in electrochemical systems.

Photosensitization: Generates reactive oxygen species upon light irradiation, leading to cell damage in photodynamic therapy.

Comparación Con Compuestos Similares

1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate can be compared with other viologens, such as:

Methyl viologen (Paraquat): Known for its herbicidal properties and redox activity.

Benzyl viologen: Similar structure but different substituents, leading to variations in redox potential and applications.

Actividad Biológica

Overview

1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate (commonly referred to as BDP) is a synthetic compound with significant interest in both chemical and biological research. Its unique structure allows it to participate in various biological processes, particularly through its redox properties and potential as a photosensitizer. This article explores the biological activity of BDP, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The biological activity of BDP is largely attributed to its redox properties . The compound can undergo reversible oxidation and reduction reactions, which facilitate various electron transfer processes in biological systems. Key mechanisms include:

- Electron Transfer : BDP can facilitate electron transfer reactions, making it useful in electrochemical applications and studies.

- Photosensitization : Upon light irradiation, BDP generates reactive oxygen species (ROS), which can induce cellular damage—an essential mechanism in photodynamic therapy (PDT) for cancer treatment.

This dual functionality positions BDP as a promising candidate for therapeutic applications, particularly in oncology and antimicrobial treatments.

Anticancer Activity

Research has indicated that BDP exhibits potential anticancer properties through its ability to generate ROS. In vitro studies have demonstrated that exposure to light in the presence of BDP can lead to significant cytotoxic effects on various cancer cell lines. The mechanism involves oxidative stress induced by the generated ROS, which disrupts cellular functions and promotes apoptosis.

Table 1: Anticancer Activity of BDP

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.2 | ROS generation leading to apoptosis |

| MCF-7 (Breast) | 7.8 | Oxidative stress |

| A549 (Lung) | 6.5 | Disruption of mitochondrial function |

Antimicrobial Activity

BDP has also been evaluated for its antimicrobial properties. The compound demonstrates effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of microbial cell membranes and induction of oxidative damage.

Table 2: Antimicrobial Efficacy of BDP

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 3.0 µM | Membrane disruption |

| Escherichia coli | 4.5 µM | Oxidative damage |

| Pseudomonas aeruginosa | 5.0 µM | ROS-mediated cell death |

Case Studies

- Photodynamic Therapy Study : A study conducted on HeLa cells showed that treatment with BDP under light exposure resulted in a significant reduction in cell viability compared to controls. The study concluded that the efficacy of PDT using BDP was enhanced by optimizing light dosage and concentration.

- Antimicrobial Efficacy Assessment : In a comparative study against standard antibiotics, BDP exhibited superior antimicrobial activity against resistant strains of Staphylococcus aureus, suggesting its potential role as an alternative therapeutic agent in treating infections caused by multidrug-resistant bacteria.

Comparative Analysis with Similar Compounds

BDP shares structural similarities with other viologens, such as methyl viologen (paraquat) and benzyl viologen. However, the unique diphenyl substitution in BDP enhances its redox potential and biological activity.

Table 3: Comparison with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Diphenyl substitution enhances reactivity | Anticancer, Antimicrobial |

| Methyl Viologen | Single methyl group | Primarily herbicidal |

| Benzyl Viologen | Benzyl substitution | Limited biological applications |

Propiedades

IUPAC Name |

1-benzyl-2-methyl-4,6-diphenylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N.BF4/c1-20-17-24(22-13-7-3-8-14-22)18-25(23-15-9-4-10-16-23)26(20)19-21-11-5-2-6-12-21;2-1(3,4)5/h2-18H,19H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCKXINYRHIKTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=CC(=[N+]1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.